molecular formula C20H18N4O2S B15078051 (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15078051
M. Wt: 378.4 g/mol
InChI Key: OEQPYRLEJIMJQF-SFQUDFHCSA-N
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Description

(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the benzylidene and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H18N4O2S/c1-23(2)15-8-4-13(5-9-15)12-17-19(25)24-20(27-17)21-18(22-24)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3/b17-12+

InChI Key

OEQPYRLEJIMJQF-SFQUDFHCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Origin of Product

United States

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